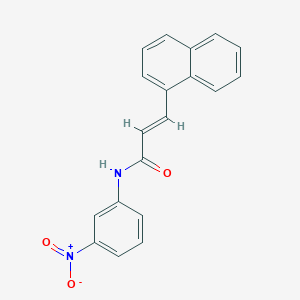![molecular formula C18H14O5 B5789620 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5789620.png)
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one, also known as Coumarin-6, is a fluorescent dye that has been extensively used in scientific research. It is a member of the coumarin family of compounds, which are known for their diverse biological activities. Coumarin-6 has been used in a variety of applications, including as a fluorescent probe for imaging, as a marker for cellular uptake studies, and as a tracer for drug delivery systems.
Mecanismo De Acción
The mechanism of action of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one is based on its fluorescent properties. When excited with light of a certain wavelength, this compound emits light at a longer wavelength. This property allows it to be used as a fluorescent probe for imaging, as well as a marker for various biological processes. The exact mechanism of action of this compound in biological systems is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. It has been used in a variety of biological systems without causing any significant adverse effects. However, the long-term effects of this compound on biological systems are still unclear. Further studies are needed to determine the potential biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one is its unique fluorescent properties, which make it an ideal probe for imaging and marker for various biological processes. It is also relatively easy to synthesize and purify, making it accessible to many researchers. However, one of the limitations of this compound is its potential toxicity at high concentrations. Careful consideration should be given to the concentration used in experiments to avoid any adverse effects.
Direcciones Futuras
There are many potential future directions for the use of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one in scientific research. One area of interest is the development of new drug delivery systems using this compound as a tracer. This compound could also be used to study the mechanisms of various biological processes, including protein-protein interactions and enzyme activity. Further studies are needed to determine the potential applications of this compound in these areas.
Conclusion:
In conclusion, this compound is a fluorescent dye that has been extensively used in scientific research. It has unique properties that make it an ideal probe for imaging and marker for various biological processes. Its potential applications in drug delivery systems and the study of biological processes make it an area of interest for future research. However, careful consideration should be given to its potential toxicity at high concentrations.
Métodos De Síntesis
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one can be synthesized using a variety of methods. One common method involves the reaction of 7-hydroxy-2H-chromen-2-one with 4-methoxyphenacyl bromide in the presence of a base, such as potassium carbonate. The resulting product is then purified using column chromatography. Other methods include the reaction of 7-hydroxy-2H-chromen-2-one with 4-methoxyphenacyl chloride or 4-methoxyphenylacetic acid.
Aplicaciones Científicas De Investigación
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one has been widely used in scientific research due to its unique fluorescent properties. It has been used as a fluorescent probe for imaging in various biological systems, including cells, tissues, and organisms. This compound has been used to study cellular uptake and localization, as well as to monitor drug delivery systems. It has also been used as a marker for various biological processes, including protein-protein interactions, enzyme activity, and membrane potential.
Propiedades
IUPAC Name |
7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-21-14-6-2-12(3-7-14)16(19)11-22-15-8-4-13-5-9-18(20)23-17(13)10-15/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBQSZNJTOCNPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C=CC(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5789538.png)


![2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5789562.png)
![ethyl 3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5789569.png)


![5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B5789592.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5789599.png)
![2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B5789608.png)



